Methyl-4-Cyano-1H-Pyrrol-2-carboxylat

Übersicht

Beschreibung

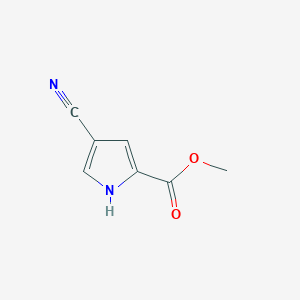

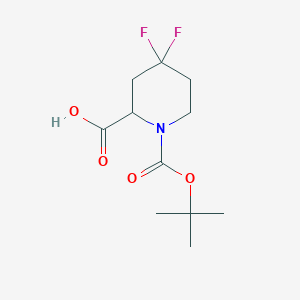

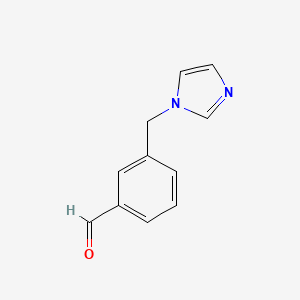

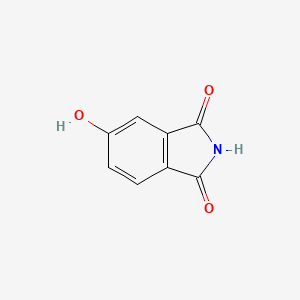

“Methyl 4-cyano-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 937-18-8 and a molecular weight of 150.14 . It has the IUPAC name “methyl 4-cyano-1H-pyrrole-2-carboxylate” and the InChI code "1S/C7H6N2O2/c1-11-7(10)6-2-5(3-8)4-9-6/h2,4,9H,1H3" .

Synthesis Analysis

There are several synthetic routes for pyrrole derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . A simple enzymatic approach (Novozym 435) for transesterification to synthesize pyrrole esters has been reported .

Molecular Structure Analysis

The molecular structure of “Methyl 4-cyano-1H-pyrrole-2-carboxylate” can be represented by the linear formula: C7H6N2O2 . The InChI code is “1S/C7H6N2O2/c1-11-7(10)6-2-5(3-8)4-9-6/h2,4,9H,1H3” and the InChI key is "KLLCRUMWQRYULP-UHFFFAOYSA-N" .

Physical and Chemical Properties Analysis

“Methyl 4-cyano-1H-pyrrole-2-carboxylate” is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 250.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its molar refractivity is 37.3±0.3 cm3, and it has a molar volume of 121.9±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Synthese pharmazeutischer Wirkstoffe

Methyl-4-Cyano-1H-Pyrrol-2-carboxylat: ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Wirkstoffe. Sein Pyrrolkern ist ein häufiges Motiv in vielen biologisch aktiven Verbindungen, darunter Antipsychotika, β-Adrenozeptorantagonisten und Anxiolytika . Die Cyano- und Esterfunktionalitäten in dieser Verbindung bieten vielseitige Reaktivität, die zur Herstellung komplexer Arzneimittelmoleküle genutzt werden kann.

Antikrebsmittel

Das Pyrrolringsystem, das Teil von This compound ist, ist bekannt dafür, in Antikrebsmitteln wirksam zu sein. Es wurde zur Entwicklung von Verbindungen verwendet, die gegen verschiedene Krebsarten wie Leukämie, Lymphom und Myelofibrose wirksam sind .

Antimikrobielle und antimykotische Anwendungen

Diese Verbindung kann verwendet werden, um Pyrrolderivate zu erzeugen, die als antimikrobielle und antimykotische Mittel wirken. Die Struktur ermöglicht die Einarbeitung zusätzlicher Pharmakophore, die diese Eigenschaften verbessern können .

Antivirale Forschung

Pyrrolderivate, einschließlich derer, die von This compound abgeleitet sind, haben sich als potenzielle antivirale Mittel erwiesen. Es ist bekannt, dass sie die Reverse Transkriptase in HIV-1 und zelluläre DNA-Polymerasen Proteinkinase hemmen .

Landwirtschaftliche Chemikalien

In der Landwirtschaft werden Pyrrolderivate zur Herstellung von Fungiziden und Pestiziden verwendet. Die strukturelle Vielseitigkeit von This compound ermöglicht die Synthese von Verbindungen, die Nutzpflanzen vor verschiedenen Pilz- und Schädlingsbefällen schützen können .

Computerchemie

In der Computerchemie wird This compound verwendet, um Wechselwirkungen mit biologischen Zielmolekülen zu modellieren. Programme wie Amber und GROMACS verwenden diese Verbindung, um Simulationen zu erzeugen, die das Verhalten neuer Medikamente vorhersagen können .

Safety and Hazards

“Methyl 4-cyano-1H-pyrrole-2-carboxylate” is associated with several hazard statements, including H302, H312, H319, and H335 . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas . It is recommended to use personal protective equipment and ensure adequate ventilation .

Wirkmechanismus

Target of Action

Methyl 4-cyano-1H-pyrrole-2-carboxylate is a complex organic compound. It is known that pyrrole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

It is known that pyrrole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Pyrrole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

It is known that pyrrole derivatives can have a wide range of biological effects, depending on their specific targets and mode of action .

Action Environment

The action of Methyl 4-cyano-1H-pyrrole-2-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other substances .

Biochemische Analyse

Biochemical Properties

Methyl 4-cyano-1H-pyrrole-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives. Indoles are important heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . Methyl 4-cyano-1H-pyrrole-2-carboxylate interacts with enzymes such as phenylhydrazine hydrochloride and methanesulfonic acid during the Fischer indole synthesis . These interactions facilitate the formation of tricyclic indole compounds, which are essential for various biological activities.

Cellular Effects

Methyl 4-cyano-1H-pyrrole-2-carboxylate has been shown to influence various cellular processes. It exhibits cytotoxic activity against certain cancer cell lines, indicating its potential as an anticancer agent . The compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function. For example, it can inhibit the proliferation of cancer cells by interfering with their metabolic pathways and inducing apoptosis.

Molecular Mechanism

The molecular mechanism of action of Methyl 4-cyano-1H-pyrrole-2-carboxylate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function . For instance, during the Fischer indole synthesis, Methyl 4-cyano-1H-pyrrole-2-carboxylate interacts with phenylhydrazine hydrochloride and methanesulfonic acid to form tricyclic indole compounds . These interactions are crucial for the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-cyano-1H-pyrrole-2-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 4-cyano-1H-pyrrole-2-carboxylate is stable under inert atmosphere and at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of Methyl 4-cyano-1H-pyrrole-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticancer activity. At high doses, it may cause toxic or adverse effects . It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

Methyl 4-cyano-1H-pyrrole-2-carboxylate is involved in metabolic pathways that include interactions with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function . For example, the compound’s role in the Fischer indole synthesis involves interactions with phenylhydrazine hydrochloride and methanesulfonic acid, which are essential for the formation of biologically active indole derivatives .

Transport and Distribution

The transport and distribution of Methyl 4-cyano-1H-pyrrole-2-carboxylate within cells and tissues are influenced by various transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, which in turn influence its biological activity . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

Methyl 4-cyano-1H-pyrrole-2-carboxylate’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for the compound’s interactions with biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

methyl 4-cyano-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-11-7(10)6-2-5(3-8)4-9-6/h2,4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLCRUMWQRYULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450749 | |

| Record name | 4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-18-8 | |

| Record name | 4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-cyano-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)phenyl] diphenylphosphine](/img/structure/B1600131.png)

![8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1600136.png)